molecular formula C17H10FN3O3 B3071543 1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-23-4

1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071543
CAS RN: 1011398-23-4
M. Wt: 323.28 g/mol
InChI Key: OYEKDHZVXUPMFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorophenyl group, a furanyl group, a pyrazolopyridine group, and a carboxylic acid group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The fluorophenyl group, for example, could undergo electrophilic aromatic substitution reactions. The carboxylic acid group could participate in acid-base reactions, or could be converted into other functional groups such as esters or amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The fluorophenyl group could potentially increase the compound’s stability and resistance to metabolism .

Scientific Research Applications

Synthesis and Derivatives

  • This compound and its derivatives are involved in various synthesis processes. For example, 1H-pyrazole-3-carboxylic acid, a related compound, is used to create ester or amide derivatives through reactions with alcohols or N-nucleophiles (Akçamur et al., 1997). Additionally, the versatility of this compound is demonstrated in the synthesis of pyrazolo[3,4-b]pyridines, which are useful in preparing various bicyclic systems like thieno[3,2-b]pyridines and imidazo[4,5-b]pyridines (Almansa et al., 2008).

Antimicrobial Activity

  • Compounds derived from 1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have shown antimicrobial properties. For instance, certain derivatives have been screened for antibacterial activity against various bacteria, indicating potential in antimicrobial research (Hamed et al., 2020).

Antiviral and Antitumor Activities

  • Some derivatives of this compound have been synthesized for their antiviral activity against viruses like Herpes simplex and Mayaro virus, demonstrating its relevance in antiviral research (Bernardino et al., 2007). Moreover, certain pyrazolo[3,4-b]pyridine derivatives synthesized from related compounds have been tested for antitumor activity, showing effectiveness against liver cell lines (El-Borai et al., 2012).

Chemical Properties and Structural Analysis

  • Studies also focus on the chemical properties and structural analysis of these compounds. For instance, X-ray powder diffraction data have been reported for similar compounds, important for understanding their structural properties (Wang et al., 2017).

properties

IUPAC Name

1-(2-fluorophenyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-12-4-1-2-5-14(12)21-16-11(9-19-21)10(17(22)23)8-13(20-16)15-6-3-7-24-15/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKDHZVXUPMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=CO4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-(2-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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